N-Methylvaline

Description

Contextualization within Non-Proteinogenic Amino Acid Research

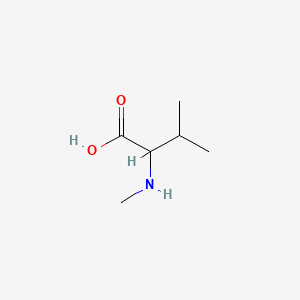

Non-proteinogenic amino acids (ncAAs) are a diverse group of amino acids that are not among the 20 standard protein-building blocks. rsc.org These compounds are often found as secondary metabolites in organisms like bacteria, fungi, and plants. rsc.org N-Methylvaline, with the chemical formula C6H13NO2, is a methylated derivative of the proteinogenic amino acid valine. ontosight.ainih.gov This N-methylation, the addition of a methyl group to the nitrogen atom of the amino acid, fundamentally alters its chemical and biological characteristics. ontosight.ai The presence of this methyl group introduces steric hindrance and reduces the hydrogen-bonding capacity of the amide bond it forms in a peptide chain, significantly influencing the conformation and stability of peptides.

The study of ncAAs like this compound is crucial for understanding the vast chemical diversity in nature and for developing novel therapeutic agents. rsc.orgontosight.ai These unusual amino acids are often incorporated into natural products by large, multi-enzyme complexes known as non-ribosomal peptide synthetases (NRPS). rsc.org

Historical Trajectory and Evolution of this compound Studies

Research into this compound has been intrinsically linked to the discovery and study of the natural products in which it is found. Initially identified as a component of complex natural peptides, research has evolved to explore its biosynthesis, its role in conferring specific properties to these peptides, and its utility as a building block in synthetic chemistry. The investigation of this compound has progressed from simple identification to detailed studies of its conformational effects on peptides and its application in the design of new drugs with enhanced properties. pnas.org

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2-(methylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4(2)5(7-3)6(8)9/h4-5,7H,1-3H3,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKCRVYNORCOYQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20902870 | |

| Record name | NoName_3444 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20902870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2566-32-7, 2480-23-1 | |

| Record name | N-Methylvaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2566-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-DL-valine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002566327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC89800 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89800 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-METHYL-DL-VALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LNA7QS6JB7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Occurrence and Distribution of N Methylvaline in Biological Systems

Natural Isolation and Identification in Microorganisms

Microorganisms, including fungi, bacteria, and cyanobacteria, are prolific producers of secondary metabolites, many of which incorporate N-Methylvaline into their structures.

Fungal Metabolites Containing this compound

Fungi are a rich source of natural products that contain this compound. These compounds are often cyclic depsipeptides, a class of molecules with a ring structure composed of amino and hydroxy acids.

Enniatins: A well-known group of mycotoxins produced by various Fusarium species are the enniatins. cdnsciencepub.comcnr.it Enniatin B, for instance, is a cyclic hexadepsipeptide composed of alternating D-2-hydroxyisovaleric acid and N-Methyl-L-valine residues. Other enniatins contain N-methylisoleucine or N-methylleucine in addition to this compound. cdnsciencepub.com The enzyme responsible for their synthesis, enniatin synthetase, exhibits a degree of flexibility, allowing for the incorporation of different branched-chain amino acids. cdnsciencepub.com Fusarium avenaceum and Fusarium tricinctum have been identified as significant producers of enniatins containing this compound. mdpi.com

Bursaphelocides: From an imperfect fungus, strain D1084, two novel nematicidal cyclodepsipeptides named bursaphelocides A and B were isolated. tandfonline.comnih.govoup.com Bursaphelocide A's structure includes 2-hydroxy-3-methylpentanoic acid, proline, isoleucine, N-methylalanine, and this compound. tandfonline.comnih.gov

Isaridins: The fungus Isaria produces two novel cyclodepsipeptides, isaridin A and isaridin B. nih.gov Their sequences are cyclo(beta-Gly-HyLeu-Pro-Phe-NMeVal-NMePhe) and cyclo(beta-Gly-HyLeu-beta-MePro-Phe-NMeVal-NMePhe) respectively, where NMeVal represents this compound. nih.gov

Gymnopeptides: Gymnopeptides C and D, isolated from fungi, are highly N-methylated cyclopeptides that contain six N-methyl-valine (NMVal) residues. acs.org

Broomeanamide A: A study of the fungus Sphaerostilbella broomeana led to the identification of a new cyclic octapeptide, broomeanamide A, which contains one unit of this compound. uiowa.edu

Table 1: Fungal Metabolites Containing this compound

| Fungal Metabolite | Producing Organism(s) | Other Amino Acid/Hydroxy Acid Constituents |

|---|---|---|

| Enniatin B | Fusarium species (e.g., F. avenaceum, F. tricinctum) | D-2-hydroxyisovaleric acid |

| Bursaphelocide A | Imperfect fungus, strain D1084 | 2-hydroxy-3-methylpentanoic acid, proline, isoleucine, N-methylalanine, β-alanine |

| Isaridin A | Isaria sp. | β-Glycine, hydroxyleucine, proline, phenylalanine, N-methylphenylalanine |

| Isaridin B | Isaria sp. | β-Glycine, hydroxyleucine, β-methylproline, phenylalanine, N-methylphenylalanine |

| Gymnopeptides C & D | Fungi | Valine, alanine, N-methylalanine, N-methylthreonine, proline, sarcosine, threonine |

| Broomeanamide A | Sphaerostilbella broomeana | Alanine, N-methylphenylalanine, proline, valine, isoleucine, N-methylleucine (two units) |

Bacterial Secondary Metabolites Incorporating this compound

While less documented than in fungi and cyanobacteria, some bacteria also produce secondary metabolites that feature this compound. The search results provided focused more on fungal and cyanobacterial sources, with less specific information on bacterial metabolites containing this compound.

Cyanobacterial Peptides and Polyketides Featuring this compound

Cyanobacteria, also known as blue-green algae, are a significant source of structurally diverse and biologically active secondary metabolites that incorporate this compound. mdpi.com

Palmyramide A: Isolated from Lyngbya majuscula, this 19-membered cyclodepsipeptide contains one residue of this compound, along with three valine residues, proline, and three hydroxy acids. encyclopedia.pub

Alotamide A: This neuropharmacological agent from Lyngbya bouillonii is a tripeptide that includes this compound. nih.gov

Companeramides: Two cyclic depsipeptides, companeramides A and B, were isolated from a marine cyanobacterial assemblage and contain two this compound residues. mdpi.comnih.gov

Hantupeptins: Hantupeptins A, B, and C, isolated from Lyngbya majuscula, are cyclic depsipeptides containing this compound. researchgate.netnih.gov

Hectoramide B: Discovered from the marine cyanobacterium Moorena producens JHB, this linear depsipeptide's biosynthesis is predicted to incorporate this compound. nih.govacs.org

Aetokthonostatins: The freshwater cyanobacterium Aetokthonos hydrillicola produces these linear peptides, which are derivatives of dolastatin. biorxiv.org One of these, aetokthonostatin (AEST), features an N-terminal valine with two N-methyl groups, while a derivative lacks one of these methyl groups, indicating the presence of an this compound precursor. biorxiv.org

Odobromoamide: This cyclic depsipeptide from an Okinawan cyanobacterium of the genus Okeania has a sequence that includes this compound. mdpi.com

Table 2: Cyanobacterial Metabolites Featuring this compound

| Cyanobacterial Metabolite | Producing Organism(s) | Other Amino Acid/Hydroxy Acid Constituents |

|---|---|---|

| Palmyramide A | Lyngbya majuscula | Valine (three residues), proline, 2,2-dimethyl-3-hydroxyhexanoic acid, lactic acid, 3-phenyllactic acid |

| Alotamide A | Lyngbya bouillonii | Cysteine-derived thiazoline (B8809763) ring, proline |

| Companeramides A & B | Marine cyanobacterial assemblage | N-methyl leucine, N-methyl alanine, alanine, proline, isoleucine (two residues), hydroxyisovaleric acid, 3-amino-2-methyl-7-octynoic acid |

| Hantupeptins A, B, & C | Lyngbya majuscula | Phenyl lactic acid, proline, valine, N-methylisoleucine, 3-hydroxy-2-methyloctynoic acid |

| Hectoramide B | Moorena producens JHB | Predicted to contain this compound |

| Aetokthonostatins | Aetokthonos hydrillicola | N,N-dimethyl-Val-Ile-Dil-Dap, des-Aph-aetokthonostatin |

| Odobromoamide | Okeania sp. | Proline, valine, N-methyl-isoleucine, 2-hydroxy-3-methylbutanoic acid, brominated 2-hydroxy-7-methyloct-4-enoic acid |

Presence in Higher Organisms and Metabolic Contexts

The occurrence of this compound is not limited to microorganisms. It is also found in higher organisms, both as a natural metabolite and as an adduct formed from exposure to certain chemicals.

This compound as a Metabolite in Plants

N-Methyl-DL-valine has been identified as a valine derivative that is metabolized in plant sprouts to other amino acids like cysteine, alanine, tyrosine, and tryptophan, as well as to citric acid and succinic acid. medchemexpress.com However, the provided search results did not offer extensive details on specific plant species or the natural abundance of this compound as a distinct metabolite.

This compound Adducts in Mammalian Systems

In mammals, this compound is notably detected as an adduct to hemoglobin, the protein in red blood cells that carries oxygen. These adducts can serve as biomarkers for exposure to certain chemicals. acs.orgresearchgate.net

Exposure to Methylating Agents: Studies have shown that exposure to methylating agents like dimethyl sulphate can lead to increased levels of this compound in the blood. researchgate.netcanada.canih.gov In one study of workers at a chemical plant, the 95th percentile for this compound was significantly higher in exposed workers compared to controls. researchgate.netnih.gov This suggests that dermal contact with dimethyl sulphate may be a primary route of uptake, leading to the formation of this compound adducts on hemoglobin. researchgate.netnih.gov

Formaldehyde (B43269) Exposure: N-methylenvaline, an adduct formed from the reaction of formaldehyde with the N-terminal valine in hemoglobin, has been studied as a potential biomarker for formaldehyde exposure. nih.gov

Tobacco Smoke: While some studies have suggested a possible increase in N-terminal this compound in smokers compared to non-smokers, the results have been mixed and not always statistically significant when corrected for other factors. oup.com The background levels of this compound in hemoglobin can be relatively high and vary between individuals, making it challenging to detect a clear increase from smoking alone. nih.gov

Endogenous Formation: There is a notable background level of this compound in hemoglobin even in individuals without known occupational exposure. nih.gov This suggests that endogenous processes may also contribute to the formation of these adducts. nih.gov

Table 3: this compound Adducts in Mammalian Systems

| Exposure Source | Adduct Formed | Significance |

|---|---|---|

| Dimethyl Sulphate | This compound on hemoglobin | Biomarker for occupational exposure. canada.canih.gov |

| Formaldehyde | N-methylenvaline on hemoglobin | Potential biomarker for formaldehyde exposure. nih.gov |

| Tobacco Smoke | This compound on hemoglobin | Mixed results, with some studies showing slightly elevated levels in smokers. oup.com |

| Endogenous Processes | This compound on hemoglobin | Contributes to background levels in unexposed individuals. nih.gov |

Stereoisomeric Forms and Enantiomeric Distribution of this compound in Nature

This compound, like its parent amino acid valine, possesses a chiral center at the alpha-carbon, leading to the existence of two stereoisomeric forms: L-N-Methylvaline and D-N-Methylvaline. The distribution of these enantiomers in nature is not random; rather, it is often specific to the organism and the biosynthetic pathway involved.

The incorporation of N-methylated amino acids, including this compound, is a common feature of nonribosomal peptides (NRPs). nih.govacs.org These peptides are synthesized by large, multienzyme complexes called nonribosomal peptide synthetases (NRPSs), not by the ribosome. nih.gov This biosynthetic machinery allows for the incorporation of a wide array of non-proteinogenic amino acids, including D-amino acids and N-methylated residues, which contribute to the structural diversity and biological activity of the resulting natural products. N-methylation, in particular, can confer peptides with increased conformational rigidity, membrane permeability, and resistance to proteolysis. nih.govacs.org

Research has shown that the L-enantiomer of this compound is frequently found in natural products. For instance, analysis of the cyanobacterium-derived cryptomaldamide revealed the presence of L-N-Methylvaline. escholarship.org Similarly, the S configuration (equivalent to L) was determined for the methylated amino acids in lyngbyapeptin B, which includes an this compound unit. mdpi.com Guineamide A, another cyanobacterial metabolite, also contains L-N-Methylvaline. mdpi.com

The presence of D-N-Methylvaline in natural products is less commonly reported but is known to occur. The stereochemistry of amino acid residues in nonribosomal peptides is often determined by specific epimerization domains within the NRPS machinery, which can convert an L-amino acid to its D-enantiomer before incorporation into the peptide chain.

The following interactive data table summarizes the occurrence of this compound in various natural products, specifying the organism and the reported stereoisomer where available.

| Natural Product | Producing Organism | Class of Compound | Reported Stereoisomer of this compound |

| Alotamide A | Lyngbya bouillonii (Cyanobacterium) | Cyclic depsipeptide | Not Specified |

| Cryptomaldamide | Moorea producens (Cyanobacterium) | Hybrid peptide-polyketide | L-N-Methylvaline |

| Guineamide A | Cyanobacterium | Thiazole-based peptide | L-N-Methylvaline |

| Lyngbyapeptin B | Lyngbya majuscula (Cyanobacterium) | Depsipeptide | L-N-Methylvaline |

| Micromide | Cyanobacterium | Linear peptide | N-Me-Val |

| N-Desmethylmajusculamide B | Okeania hirsuta (Cyanobacterium) | Lipopeptide | Not Applicable (contains valine instead) |

| Actinomycin (B1170597) | Actinomycetes | Chromopeptide | Not explicitly stated for this compound |

| Companeramide A | Cyanobacterium | Lipopeptide | N-methyl valine |

| Almiramide D | Oscillatoria nigroviridis | Linear lipopeptide | L-form for methyl valine esters |

Biosynthetic Pathways and Enzymatic Transformations Involving N Methylvaline

Enzymatic N-Methylation Mechanisms of Valine

The introduction of a methyl group onto the nitrogen atom of valine is a critical enzymatic step, primarily occurring as part of a larger biosynthetic assembly line, such as a Nonribosomal Peptide Synthetase (NRPS). The methylation is catalyzed by a specific type of enzyme known as a methyltransferase.

The most common mechanism for this transformation involves the use of S-adenosyl-L-methionine (SAM) as the methyl donor. wikipedia.org The general reaction is a SN2-like nucleophilic attack where the nitrogen atom of the amino acid substrate attacks the electrophilic methyl group of SAM. wikipedia.org In this process, SAM is converted to S-adenosyl-L-homocysteine (SAH). wikipedia.org

In the context of peptide synthesis, this methylation can occur at different stages. In NRPS pathways, dedicated N-methylation (NM) or methyltransferase (MT) domains are often embedded within a larger module of the synthetase enzyme. researchgate.netmdpi.com These domains catalyze the methylation of the amino acid after it has been activated and tethered to a carrier protein domain. researchgate.net

A proposed mechanism for the enzymatic methylation of the peptide backbone involves the enzyme creating a specific microenvironment that activates the otherwise non-nucleophilic amide nitrogen. nih.gov For instance, the fungal enzyme OphA, which self-hypermethylates its precursor peptide, clamps the substrate in a way that aligns the amide nitrogen for a nucleophilic attack on the methyl group of SAM. nih.gov Computational models suggest a base-catalyzed reaction where the enzyme stabilizes the reaction intermediate. nih.gov This principle of activating the nitrogen atom is fundamental to how enzymes overcome the high energy barrier associated with methylating a peptide bond or an amino acid's alpha-amino group. nih.gov

| Enzyme Class | Donor Molecule | General Mechanism | Biological Context |

| Methyltransferase (MT/NM domains) | S-adenosyl-L-methionine (SAM) | SN2 Nucleophilic Attack | Nonribosomal Peptide Synthesis |

| Radical SAM Enzymes | S-adenosyl-L-methionine (SAM) | Radical-based methyl transfer | Post-translational modification |

Role of Nonribosomal Peptide Synthetases (NRPS) in N-Methylvaline Incorporation

Nonribosomal Peptide Synthetases (NRPS) are large, modular mega-enzymes that synthesize a wide array of complex peptides without the use of ribosomes or mRNA templates. wikipedia.orgd-nb.info this compound is a frequent building block in these nonribosomal peptides (NRPs), and its incorporation is a hallmark of NRPS machinery. nih.gov

The architecture of NRPS is central to their function. They are organized into modules, where each module is typically responsible for the recognition, activation, and incorporation of a single amino acid into the growing peptide chain. mdpi.comnih.gov A minimal module consists of three core domains:

Adenylation (A) domain: Selects a specific amino acid and activates it as an aminoacyl-adenylate.

Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently tethers the activated amino acid via a phosphopantetheine arm.

Condensation (C) domain: Catalyzes the formation of the peptide bond between the upstream peptide and the amino acid of the current module.

The incorporation of N-methylated amino acids like this compound requires an additional, optional domain: the N-methylation (NM) domain . researchgate.net This domain is typically found situated between the A and T domains within a module. researchgate.net After the A-domain selects and activates valine, the NM domain uses SAM to transfer a methyl group to the amino-nitrogen of the tethered valine before the C-domain catalyzes peptide bond formation.

Several clinically and scientifically important natural products contain this compound incorporated by NRPS systems:

Actinomycin (B1170597) D: An anticancer agent produced by Streptomyces species. mdpi.com Its two pentapeptide lactone rings each contain one residue of this compound. mdpi.comnih.gov The biosynthetic gene cluster for actinomycin D contains NRPS genes (acnA1, acnA2, acnA3) that assemble the peptide chains, with a specific module responsible for methylating and incorporating valine. mdpi.comrsc.org

Cyclosporine: An immunosuppressant drug produced by the fungus Tolypocladium inflatum. The massive cyclosporine synthetase (SimA) is a single 1.6 MDa protein with 11 modules. researchgate.net Several of these modules contain NM domains to produce N-methylated amino acids, including this compound. researchgate.net

Echinomycin: A quinoxaline (B1680401) antibiotic. Its biosynthesis involves an NRPS system with a dedicated methylation domain for the synthesis of this compound. tandfonline.com

Lyngbyatoxin A: A toxin produced by cyanobacteria. Its biosynthesis involves a two-module NRPS (LtxA) that incorporates N-methyl-L-valine followed by L-tryptophan. nih.gov

| Natural Product | Producing Organism | NRPS System | Role of this compound |

| Actinomycin D | Streptomyces parvulus, S. costaricanus | Multienzyme NRPS complex (e.g., AcnA1-3) | Structural component of the two pentapeptide lactone rings. mdpi.comrsc.org |

| Cyclosporine | Tolypocladium inflatum | Single 11-module NRPS (SimA) | One of several N-methylated residues in the cyclic peptide. researchgate.net |

| Echinomycin | Streptomyces echinatus | Multienzyme NRPS complex | Component of the peptide core. tandfonline.com |

| Lyngbyatoxin A | Lyngbya majuscula (cyanobacterium) | Two-module NRPS (LtxA) | Forms a nine-membered heterocycle with tryptophan. nih.gov |

Ribosomal Synthesis of N-Methylated Peptides and Proteins

While N-methylation is a hallmark of nonribosomal synthesis, incorporating N-methylated amino acids into peptides via the ribosomal pathway is a significant challenge in synthetic biology. The ribosome and its associated translation factors are highly specific for the 20 canonical proteinogenic amino acids. However, methods are being developed to overcome this limitation.

One successful strategy involves using a reconstituted in vitro translation system, such as the PURE (Protein synthesis Using Recombinant Elements) system. nih.gov This system allows for precise control over the components of translation. To incorporate this compound, researchers have used chemically acylated tRNA molecules. In this approach, total tRNA is first charged with valine, and then the aminoacyl-tRNA is chemically methylated. This pre-charged, methylated N-Methylvalinyl-tRNA can then be added to the PURE system, where it is recognized by the ribosome and incorporated into a growing polypeptide chain. nih.gov

Studies have demonstrated the efficient ribosomal incorporation of several N-methylated amino acids, including this compound, using this method. nih.gov It has even been possible to synthesize peptides containing multiple N-methylated residues, mimicking the complexity found in many nonribosomal peptide drugs. nih.gov

A related natural process is the post-translational N-methylation of proteins. This is a modification that occurs after the protein has been synthesized by the ribosome. It is catalyzed by N-terminal methyltransferases (NTMTs), which transfer a methyl group from SAM to the α-amino group of the N-terminal residue of a protein after the initiator methionine has been cleaved. nih.gov While this modifies the N-terminus, the incorporation of N-methylated amino acids into the internal positions of a peptide chain remains primarily an artificial process achieved through advanced synthetic biology techniques. nih.gov

Other Biocatalytic Modifications and Derivatizations of this compound

Beyond its incorporation into peptide backbones, this compound itself can be a substrate for further enzymatic modification or can be used as a building block in the synthesis of other complex molecules.

A notable example is its role in the derivatization of the anticancer agent monomethyl auristatin F (MMAF). This compound is used to modify MMAF, a potent anti-tubulin agent. medchemexpress.commedchemexpress.com This modification increases the hydrophobicity of the parent compound, which can enhance its cell permeability and cytotoxic activity. medchemexpress.comchemsrc.com

Biocatalytic strategies can also be envisioned for creating derivatives of this compound. For example, enzymes like tyrosinases can be used to modify N-terminal amino acids of proteins by oxidizing phenol (B47542) derivatives to reactive quinones, which then couple to the amino acid. nih.gov While demonstrated for proline, similar enzymatic strategies could potentially be adapted to create novel this compound derivatives by targeting its reactive amine or carboxyl groups, assuming a suitable enzyme could be identified or engineered.

Another distinct but related biocatalytic modification is the Cβ-methylation of valine residues within a peptide, as seen in the biosynthesis of polytheonamide. acs.org This reaction is catalyzed by a B12-dependent radical SAM enzyme, PoyC, and results in the addition of a methyl group to the carbon atom of the valine side chain, not the nitrogen. acs.org This highlights the diversity of enzymatic machinery that has evolved to modify amino acids in unique ways.

Pathways of this compound Degradation and Metabolism

The metabolic fate of this compound has been studied in certain biological systems. In plant sprouts, N-Methyl-DL-valine has been shown to be metabolized into a range of other common biomolecules. medchemexpress.commedchemexpress.com This indicates that organisms possess enzymatic pathways capable of degrading this compound and shunting its carbon and nitrogen atoms into central metabolism.

The likely first step in the catabolism of this compound is demethylation to yield valine. This reaction could be catalyzed by enzymes such as cytochrome P450 monooxygenases. For example, in the metabolism of the drug cyclosporine, the N-methyl-leucine residue is known to be demethylated by CYP3A enzymes. a-star.edu.sg A similar enzymatic process could act on this compound.

Once demethylated to valine, the resulting amino acid would enter the well-established branched-chain amino acid (BCAA) degradation pathway. nih.gov This pathway involves two main series of reactions:

Transamination: Valine is converted to its corresponding α-keto acid, α-ketoisovalerate, by a BCAA aminotransferase.

Oxidative Decarboxylation: α-ketoisovalerate is converted to isobutyryl-CoA by the branched-chain α-keto acid dehydrogenase complex.

Isobutyryl-CoA is then further metabolized through a series of steps, ultimately leading to the formation of succinyl-CoA, which can enter the citric acid cycle. nih.gov

| Metabolite | Biological System | Implication |

| Cysteine, Alanine, Tyrosine, Tryptophan | Sprouts | Demonstrates extensive breakdown and reutilization of this compound into other amino acids. medchemexpress.commedchemexpress.com |

| Citric Acid, Succinic Acid | Sprouts | Shows entry of the carbon skeleton into the citric acid cycle for energy production. medchemexpress.commedchemexpress.com |

There is also evidence of endogenous N-terminal this compound on proteins like hemoglobin in humans, suggesting that it is part of normal cellular processes and that its levels are metabolically regulated. oup.com

Asymmetric Catalysis in this compound Synthesis

Chemical Methylation of Valine and its Derivatives

The direct methylation of valine or its derivatives is a common strategy to produce this compound. A typical method involves the protection of the amino group of L-valine, for instance with a benzyloxycarbonyl (Cbz) group, followed by N-methylation. The methylation is often carried out using a methylating agent like methyl iodide in the presence of a base such as sodium hydride (NaH). The reaction proceeds through the deprotonation of the protected amine followed by a nucleophilic substitution.

The selective N-methylation of BOC-protected valine in the presence of a free carboxyl group has been achieved using methyl iodide and sodium hydride in tetrahydrofuran (B95107) (THF). researchgate.net This selectivity is attributed to the chelation of the carboxylate by the sodium cation, which protects it from reacting. researchgate.net

In the context of natural product biosynthesis, the enzyme PoyC, a B12-dependent radical S-adenosylmethionine (rSAM) enzyme, has been shown to catalyze the Cβ-methylation of a valine residue within a peptide chain. acs.org

Approaches to this compound Homologation and Scaffold Expansion

Homologation and scaffold expansion of this compound are important for creating structural diversity and accessing novel amino acid derivatives. A methodology for the asymmetric synthesis of quaternary α-substituted amino acids starting from L-valine has been developed. nih.gov This involves the formation of an oxazolidin-5-one which is then alkylated, effectively expanding the scaffold at the α-carbon. nih.gov One-step deprotection can then yield enantioenriched products like (S)-α-methyl valine. nih.gov

Chemical Synthesis and Derivatives

Methodologies for N-Methylation of Valine

The chemical synthesis of N-Methylvaline in the laboratory typically starts with the amino acid L-valine. A common strategy involves a two-step process: protection of the amino group followed by methylation. The amino group is first protected with a suitable group, such as a benzyloxycarbonyl (Cbz) group, to prevent unwanted side reactions. lookchem.com The protected valine is then treated with a methylating agent, like iodomethane, in the presence of a base such as sodium hydride, to introduce the methyl group onto the nitrogen atom. guidechem.com Finally, the protecting group is removed, often by catalytic hydrogenation, to yield this compound.

Table 2: General Steps for Chemical Synthesis of this compound

| Step | Description | Common Reagents |

| 1. Protection | The amino group of L-valine is protected to direct the subsequent reaction. | Benzyl (B1604629) chloroformate (for Cbz group) |

| 2. Methylation | A methyl group is added to the protected nitrogen atom. | Iodomethane, Sodium hydride, THF guidechem.com |

| 3. Deprotection | The protecting group is removed to yield the final product. | H₂, Palladium on carbon (Pd/C) |

Synthesis of this compound Derivatives for Research

This compound and its protected forms, like Cbz-N-methyl-L-valine, are valuable intermediates in organic synthesis. lookchem.com Researchers synthesize various derivatives for use as building blocks in the solid-phase synthesis of complex peptides and peptidomimetics. google.com For instance, Cbz-N-methyl-L-valine is used in coupling reactions with other amino acids to create specific peptide sequences. chemicalbook.com Furthermore, the N-terminal this compound of the potent anti-tubulin agent monomethyl auristatin F (MMAF) has been chemically modified to enhance its cell permeability and cytotoxic activities for use in antibody-drug conjugates (ADCs). medchemexpress.comaacrjournals.org

Applications of N Methylvaline in Peptide Chemistry and Peptidomimetic Design

Strategic Incorporation of N-Methylvaline into Peptides

The introduction of this compound into a peptide sequence requires specialized synthetic approaches due to the steric hindrance and altered reactivity of its N-methylated amino group. Chemists have developed and optimized methods in both solid-phase and solution-phase synthesis, and more recently, have explored ribosome-mediated incorporation.

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, and the incorporation of N-methylated amino acids like this compound presents specific challenges. cem.com The secondary amine of this compound is less nucleophilic and more sterically hindered than a primary amine, making the formation of the peptide bond more difficult. cem.comresearchgate.net

To overcome these hurdles, specialized coupling reagents have been developed. Reagents such as (7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyAOP) and PyBOP/1-hydroxy-7-azabenzotriazole (HOAt) have proven to be particularly effective for coupling N-methylated amino acids. researchgate.netnih.gov More recently, COMU, a novel coupling reagent, has shown comparable or even superior efficiency to HATU, with the added benefits of being non-explosive and having better solubility. bachem.com Microwave-assisted SPPS has also emerged as a valuable technique, as the use of microwave energy can drive difficult couplings, including those involving sterically hindered N-methylated amino acids, to completion more efficiently. cem.com

A common side reaction encountered during the SPPS of N-methylated peptides is the formation of diketopiperazines (DKPs). This occurs when the N-terminal deprotected amino group attacks the adjacent carbonyl group, leading to the cleavage of a cyclic dipeptide from the resin. researchgate.net Careful selection of coupling conditions and cleavage protocols is crucial to minimize this and other side reactions, such as fragmentation between consecutive N-methylated residues. researchgate.netnih.gov

The most common strategy for incorporating this compound in SPPS involves the use of the fluorenylmethoxycarbonyl (Fmoc) protecting group (Fmoc-N-Me-Val-OH). chemimpex.comsigmaaldrich.comsigmaaldrich.com This building block allows for the selective deprotection and coupling of the amino acid in a stepwise manner. chemimpex.com

Solution-phase peptide synthesis offers an alternative to SPPS and can be advantageous for large-scale synthesis or for complex peptides where solid-phase methods may be inefficient. The principles of overcoming the challenges of coupling this compound remain the same as in SPPS, with a strong emphasis on the choice of coupling reagents.

Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are classic coupling reagents, often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to reduce racemization. peptide.com However, for sterically hindered couplings involving this compound, more potent activating agents are often required. Phosphonium and aminium-based reagents such as BOP, PyBOP, and HBTU are widely used due to their high coupling rates and the water solubility of their byproducts. bachem.compeptide.com

For particularly challenging couplings, such as those between two N-methylated amino acids, reagents like PyAOP and 2-Bromo-1-ethyl pyridinium (B92312) tetrafluoroborate (B81430) (BEP) have demonstrated high reactivity and excellent yields with minimal racemization. peptide.comresearchgate.net The development of novel reagents like 2-bromo-3-ethyl-4-methyl thiazolium tetrafluoroborate (BEMT) also shows promise for these difficult couplings. researchgate.net

The ribosome, nature's own protein synthesis machinery, has been harnessed to incorporate non-proteinogenic amino acids, including this compound, into peptides. nih.gov This is achieved through a technique called genetic code expansion, which involves reassigning a codon (typically a stop codon like UAG) to a specific non-canonical amino acid. nih.gov

A key component of this process is an "orthogonal" aminoacyl-tRNA synthetase/tRNA pair. This engineered enzyme specifically charges its corresponding tRNA with the desired non-canonical amino acid, in this case, this compound, without cross-reacting with endogenous synthetases and tRNAs. researchgate.net

Early studies demonstrated the feasibility of incorporating N-methylated amino acids into peptides using reconstituted cell-free translation systems. nih.govnih.govacs.org this compound was found to be one of the more efficiently incorporated N-methylated amino acids. nih.gov More recent advancements have focused on improving the efficiency of this process. One approach involves engineering elongation factor Tu (EF-Tu), a key protein in the delivery of aminoacyl-tRNAs to the ribosome, to better accommodate the modified tRNA. oup.com By fine-tuning the affinity of N-methyl-aminoacyl-tRNAs to EF-Tu, the efficiency of their incorporation, especially in consecutive sequences, can be significantly enhanced. oup.comresearchgate.net

Solution-Phase Peptide Synthesis Incorporating this compound

Conformational Effects of this compound on Peptide Structure and Dynamics

The introduction of a methyl group on the amide nitrogen of a valine residue has profound consequences for the local and global conformation of a peptide. researchgate.net These effects stem from a combination of steric and electronic factors.

One of the most significant conformational changes induced by N-methylation is the increased propensity for the peptide bond to adopt a cis conformation. ub.edu In a standard peptide bond, the trans conformation is highly favored energetically. However, N-methylation reduces the energy difference between the cis and trans isomers, making the cis conformation more accessible. ub.edursc.org This can lead to the adoption of unique folded structures, such as β-turns, that might not be possible in the non-methylated counterpart. researchgate.net

Furthermore, the replacement of the amide proton with a methyl group eliminates a hydrogen bond donor. mdpi.comresearchgate.net This can disrupt established intramolecular hydrogen bonding networks, which are crucial for stabilizing secondary structures like α-helices and β-sheets. researchgate.net The loss of this hydrogen bond donor can lead to a more flexible backbone or the formation of alternative hydrogen bonding patterns to stabilize a different conformer. ub.edu

The steric bulk of the N-methyl group can also impose local conformational constraints, restricting the rotational freedom around the peptide backbone. ub.edu This can introduce a degree of rigidity, which can be beneficial for locking a peptide into a bioactive conformation. ub.edunsf.gov However, this steric hindrance can also be detrimental if it prevents the peptide from adopting the necessary conformation for receptor binding. ub.edu

The interplay of these factors—cis-trans isomerization, altered hydrogen bonding, and steric hindrance—means that the incorporation of this compound can be a powerful tool for modulating the three-dimensional structure of a peptide. ub.eduspringernature.com

| Effect of N-Methylation | Consequence for Peptide Structure |

| Increased cis-amide bond propensity | Allows for unique backbone turns and folds not accessible to non-methylated peptides. researchgate.netub.edu |

| Elimination of amide H-bond donor | Disrupts or alters intramolecular hydrogen bonding networks, potentially destabilizing or changing secondary structures. mdpi.comresearchgate.net |

| Increased steric hindrance | Restricts backbone flexibility and can induce local conformational constraints. ub.edu |

Influence of this compound on Peptide Stability and Proteolytic Resistance

A major hurdle in the development of peptide-based therapeutics is their susceptibility to degradation by proteases. nih.govmdpi.com N-methylation, including the use of this compound, is a well-established strategy to enhance the proteolytic stability of peptides. mdpi.comnih.govresearchgate.net

This enhanced stability is a key reason for the incorporation of N-methylated amino acids into therapeutic peptides. researchgate.net For example, the immunosuppressant drug cyclosporine A contains seven N-methylated amino acids, which contribute to its metabolic stability and oral bioavailability. acs.org

| Peptide Modification | Effect on Proteolytic Stability | Mechanism |

| N-Methylation | Increased | Steric hindrance at the cleavage site; conformational changes making the peptide a poor substrate for proteases. mdpi.com |

| D-Amino Acid Substitution | Increased | Proteases are stereospecific and generally do not recognize D-amino acids. nih.gov |

| Cyclization | Increased | Prevents degradation by exopeptidases and increases structural rigidity. mdpi.com |

Design Principles for this compound-Containing Peptidomimetics

Peptidomimetics are molecules that mimic the structure and function of natural peptides but have improved pharmacological properties, such as enhanced stability and bioavailability. nih.gov The incorporation of this compound is a powerful tool in the design of peptidomimetics. sci-hub.se

The design of this compound-containing peptidomimetics is often guided by a strategy known as an "N-methyl scan." ub.edu In this approach, a library of peptide analogs is synthesized, with a single N-methyl group systematically moved to different positions along the peptide backbone. ub.edu By evaluating the biological activity of each analog, researchers can identify positions where N-methylation is beneficial, tolerated, or detrimental to activity. This can reveal which backbone amide protons are critical for hydrogen bonding and which can be substituted to improve properties like cell permeability and proteolytic resistance. researchgate.net

The increased lipophilicity resulting from N-methylation can also be a key design consideration, as it can enhance membrane permeability and improve oral bioavailability. rsc.orgnih.gov However, the introduction of this compound must be carefully considered, as the steric and conformational effects can also disrupt the interactions necessary for biological activity. ub.edu Therefore, a successful design often involves balancing the benefits of increased stability and permeability with the potential for reduced binding affinity.

Computational modeling and structural studies, such as NMR spectroscopy and X-ray crystallography, play a crucial role in understanding the conformational impact of this compound and guiding the rational design of peptidomimetics. researchgate.netnih.gov

Biological and Biomedical Significance of N Methylvaline Containing Molecules

Role of N-Methylvaline in Natural Product Bioactivity

This compound is a component of numerous natural products, contributing significantly to their therapeutic properties, including antimicrobial, anticancer, immunosuppressive, and nematocidal activities.

This compound is a structural component of several natural products that exhibit significant antimicrobial and antifungal properties. For instance, persephacin , a metabolite from an aureobasidin, contains β-hydroxy-N-methylvaline and demonstrates potent, broad-spectrum antifungal effects. acs.org It is effective against a wide array of pathogenic yeasts and filamentous fungi, including drug-resistant strains of Aspergillus fumigatus and Candida albicans. acs.org In an ex vivo eye infection model, persephacin was able to suppress fluconazole-resistant Candida albicans and Aspergillus fumigatus. acs.org

Another example includes the laxaphycins , which are cyclic peptides produced by the blue-green alga Anabaena laxa. These compounds, which contain this compound, have shown antifungal activity against Candida albicans, Aspergillus oryzae, and Saccharomyces cerevisiae. mdpi.com The palmyramide A , a lipopeptide, also contains this compound and has demonstrated considerable cytotoxicity in neuro-2a murine neuroblast cells. mdpi.com

Fungi are also a source of this compound-containing antimicrobial compounds. Lindgomycin , a polyketide-derived natural product from marine fungi, showed good antibiotic activity against several Gram-positive bacteria and the yeast Candida albicans. nih.gov

Table 1: this compound-Containing Antimicrobial and Antifungal Natural Products

| Compound | Source Organism | Type of Activity |

| Percephacin | Aureobasidin (fungus) | Antifungal acs.org |

| Laxaphycins | Anabaena laxa (cyanobacterium) | Antifungal mdpi.com |

| Palmyramide A | Cyanobacterium | Cytotoxicity mdpi.com |

| Lindgomycin | Marine fungus | Antibacterial, Antifungal nih.gov |

The presence of this compound is a key feature in several potent anticancer and cytotoxic natural products. Dactinomycin (Actinomycin D), a well-established antineoplastic drug, is comprised of a phenoxazone ring and two identical pentapeptide lactone appendages. ump.edu.pl These pentapeptides include the amino acid this compound. ump.edu.plnih.gov Dactinomycin functions by intercalating into DNA, which disrupts DNA-dependent mRNA synthesis and ultimately leads to apoptosis. nih.gov

The ohmyungsamycins A and B are cyclodepsipeptides isolated from marine Streptomyces sp. and have demonstrated selective cytotoxicity against cancer cells. nih.gov The structural difference between these two compounds lies in the this compound moiety on the side chain of ohmyungsamycin A, which is replaced by an N,N-dimethylvaline moiety in ohmyungsamycin B. nih.gov Ohmyungsamycin A exhibited significantly higher inhibitory activities against various cancer cell lines compared to ohmyungsamycin B, suggesting the importance of the N-methyl group at this position for its bioactivity. nih.gov

N-methylpretrichodermamide B (NB) , an epidithiodiketopiperazine isolated from the algae-derived fungus Penicillium sp., has shown promising anticancer activity. nih.gov It has demonstrated high activity in hormone-independent prostate cancer cells and was able to induce cell death through both caspase-dependent and -independent pathways. nih.gov Furthermore, NB can inhibit P-glycoprotein, a protein associated with multidrug resistance in cancer cells. nih.gov

The auristatins , a class of potent cytotoxic agents, also feature this compound in their structure. researchgate.netresearchgate.net Structure-based design efforts have focused on modifying the N-terminal this compound of the monomethyl auristatin F (MMAF) scaffold to enhance cell permeability and cytotoxic activity. researchgate.netresearchgate.net

Table 2: this compound in Anticancer and Cytotoxic Natural Products

| Compound | Source Organism | Mechanism of Action/Activity |

| Dactinomycin | Streptomyces parvullus | DNA intercalation, inhibition of mRNA synthesis ump.edu.plnih.gov |

| Ohmyungsamycin A | Streptomyces sp. | Selective cytotoxicity against cancer cells nih.gov |

| N-methylpretrichodermamide B | Penicillium sp. | Induces apoptosis, inhibits P-glycoprotein nih.gov |

| Auristatins (e.g., MMAF) | Synthetic/Natural Product Inspired | Cytotoxic researchgate.netresearchgate.net |

This compound is a constituent of the well-known immunosuppressive drug cyclosporin (B1163) A (CsA) . karger.com CsA is a cyclic undecapeptide produced by the fungus Tolypocladium inflatum. karger.com It acts by inhibiting the calcineurin pathway, which is crucial for the activation of T-cells, a key component of the adaptive immune system. guidetopharmacology.org The structure of cyclosporin A includes N-methyl-L-valine at position 11. karger.com

Analogues of cyclosporin A have been developed to explore the structure-activity relationship and to create compounds with potentially improved properties. One such analogue is MeVal-4-cyclosporin A (this compound-4-cyclosporin A) , which is a potent blocker of the mitochondrial permeability transition pore (mtPTP). guidetopharmacology.orgnih.gov The inhibition of the mtPTP is a mechanism that can protect against neuronal death in various neurodegenerative conditions. nih.gov

Table 3: this compound-Containing Immunosuppressive Compounds

| Compound | Source | Key Biological Effect |

| Cyclosporin A (CsA) | Tolypocladium inflatum (fungus) | Immunosuppression via calcineurin inhibition karger.comguidetopharmacology.org |

| MeVal-4-cyclosporin A | Synthetic analogue of CsA | Potent blocker of the mitochondrial permeability transition pore guidetopharmacology.orgnih.gov |

Certain natural products containing this compound have demonstrated potent activity against nematodes. The bursaphelocides A and B are novel nematicidal cyclodepsipeptides isolated from the culture filtrate of an imperfect fungus, strain D1084. tandfonline.com Bursaphelocide A is composed of 2-hydroxy-3-methylpentanoic acid, proline, isoleucine, N-methylalanine, this compound, and β-alanine. tandfonline.com Bursaphelocide B has a similar structure, with 4-methylproline replacing proline. tandfonline.com Both compounds showed significant mortality rates against the pine wood nematode Bursaphelenchus xylophilus. tandfonline.comd-nb.info

Table 4: this compound in Nematodicidal Agents

| Compound | Source Organism | Target Nematode |

| Bursaphelocide A | Imperfect fungus, strain D1084 | Bursaphelenchus xylophilus tandfonline.comd-nb.info |

| Bursaphelocide B | Imperfect fungus, strain D1084 | Bursaphelenchus xylophilus tandfonline.comd-nb.info |

This compound in Immunosuppressive Compounds

This compound as a Biomarker in Biological Monitoring

Beyond its role in the bioactivity of natural products, this compound has emerged as a valuable biomarker for assessing exposure to certain environmental and occupational hazards.

This compound adducts to hemoglobin have been identified as a useful biomarker for monitoring human exposure to formaldehyde (B43269). nih.govcdc.gov When formaldehyde enters the body, it can react with the N-terminal valine of hemoglobin to form an unstable adduct, which can be stabilized by reduction to this compound for analysis. nih.gov

Studies have shown a positive correlation between occupational exposure to formaldehyde and the levels of these this compound adducts in the blood. nih.govacs.org For example, a pilot study involving workers in a plywood and laminate factory demonstrated a direct positive relationship between formaldehyde exposure and the concentration of this compound in their blood. nih.gov The prevalence of the adduct was significantly higher in the exposed group compared to a control group. nih.gov Another study with pathologists and plastic laminate workers also found significantly higher concentrations of this compound in the two professionally exposed groups compared to a low-exposed control group. unito.it This indicates that the measurement of this compound adducts can serve as a reliable method for assessing occupational exposure to formaldehyde. nih.govunito.it However, it has been noted that tobacco smoke can also contribute to the formation of these adducts, which can be a confounding factor in these assessments. nih.govcdc.gov

Table 5: Research Findings on this compound Adducts as a Biomarker for Formaldehyde Exposure

| Study Population | Key Finding |

| Plywood and laminate factory workers | A direct positive relationship was found between formaldehyde exposure and this compound levels in the blood. nih.gov |

| Pathologists and plastic laminate workers | Exposed groups had significantly higher concentrations of this compound compared to a low-exposed control group. unito.it |

This compound Levels in Relation to Tobacco Smoke Exposure

Research has established a connection between exposure to tobacco smoke and elevated levels of this compound in the body. This is primarily due to the presence of methylating agents in tobacco smoke, which can react with biological macromolecules like hemoglobin.

Studies have shown that smokers tend to have higher levels of this compound adducts in their hemoglobin compared to non-smokers. nih.gov One study reported that this compound adduct levels in the hemoglobin of smokers were approximately 50% higher than in non-smokers. nih.gov The formation of these adducts is believed to be a result of exposure to dimethylnitrosamine (N-nitroso-dimethylamine), a significant nitrosamine (B1359907) found in sidestream tobacco smoke. nih.gov

A significant correlation has been observed between the number of cigarettes smoked per day and the levels of this compound. nih.gov Specifically, for every cigarette smoked per day, there is an associated increase of 42 pmol of this compound per gram of globin. nih.gov Interestingly, while a correlation between N-hydroxyethylvaline and this compound levels was found in smokers, this was not the case for non-smokers, suggesting a common origin for both adducts from cigarette smoke. nih.gov

However, it's important to note that there is a considerable endogenous background level of this compound in both humans and other species. oup.com This can sometimes make it challenging to distinguish the increase caused by smoking from the baseline levels. oup.com Some studies have reported only a borderline statistically significant difference in this compound levels between smokers and non-smokers, which disappeared after adjusting for factors like age and gender. oup.com Despite these nuances, the analysis of this compound, especially in cases of low-level exposure to methylating agents, should always take into account an individual's smoking habits. nih.govebi.ac.uk

The chemical residue from tobacco smoke, often referred to as "thirdhand smoke," contains numerous toxic chemicals, including some known to cause cancer or affect reproductive health. thirdhandsmoke.org This residue can persist on surfaces and in dust for extended periods, posing a long-term exposure risk. thirdhandsmoke.org

Table 1: this compound Levels in Smokers vs. Non-Smokers

| Group | Average this compound Level (pmol/g globin) | Range (pmol/g globin) |

|---|---|---|

| Non-Smokers | 1175 +/- 176 | 722 - 1516 |

| Smokers | Significantly higher than non-smokers | - |

Data sourced from a study analyzing hemoglobin samples from 32 smokers and 37 non-smokers. nih.gov

Methodologies for Biomonitoring of this compound Adducts

The detection and quantification of this compound adducts, particularly in hemoglobin, serve as a valuable tool for biomonitoring exposure to methylating agents from sources like tobacco smoke and occupational hazards. nih.govfu-berlin.de

A widely used method for analyzing N-terminal valine adducts is the modified Edman degradation technique. nih.gov This method involves the derivatization and cleavage of the alkylated N-terminal valines, which can then be analyzed using techniques like gas chromatography-mass spectrometry (GC-MS). fu-berlin.denih.govuzh.ch The use of pentafluorophenyl isothiocyanate for derivatization is a key step in this process. uzh.ch

To enhance the accuracy and reliability of these measurements, internal standards are often employed. oup.com For instance, [D3]this compound-HLTPF has been used as an internal standard in the quantification of N-terminal N-ethylvaline and this compound. oup.com Furthermore, new calibration techniques using commercially available and well-defined dipeptide standards have been successfully applied to improve the analysis of related adducts like N-hydroxyethylvaline. nih.gov

These biomonitoring methods are not only crucial for assessing exposure from tobacco smoke but also for evaluating accidental or occupational exposures to other alkylating chemicals such as methyl bromide and ethylene (B1197577) oxide. fu-berlin.de The analysis of hemoglobin adducts provides a way to monitor past exposures and can help in risk assessment strategies. fu-berlin.de

This compound in Metabolic Research and Intermediary Metabolism

This compound also plays a role in metabolic processes and has been studied in the context of intermediary metabolism. Intermediary metabolism refers to the intracellular processes that convert nutrients into energy and essential cellular components. researchgate.net

In one study investigating the metabolic effects of almond consumption, it was found that an 8-week almond-enriched diet led to a lower area under the curve (AUC) for this compound during an oral glucose tolerance test (oGTT) compared to a cracker-based diet. nih.gov This suggests that dietary interventions can influence the metabolic pathways involving this compound. nih.gov Specifically, almond consumption resulted in a 24% lower AUC for this compound compared to the cracker group. nih.gov

N-Methyl-DL-valine, a derivative of valine, has been shown to be metabolized into several other amino acids and key metabolic intermediates, including cysteine, alanine, tyrosine, tryptophan, citric acid, and succinic acid in sprouts. medchemexpress.com This highlights its integration into central metabolic pathways.

Furthermore, this compound is a component of certain biologically active molecules. For example, this compound-cyclosporin, a derivative of the immunosuppressant cyclosporin A, has been shown to inhibit inositol (B14025) 1,4,5-trisphosphate (IP3)-dependent calcium oscillations in hepatocytes. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Valine |

| Dimethylnitrosamine (N-nitroso-dimethylamine) |

| N-hydroxyethylvaline |

| Methyl bromide |

| Ethylene oxide |

| [D3]this compound-HLTPF |

| Cysteine |

| Alanine |

| Tyrosine |

| Tryptophan |

| Citric acid |

| Succinic acid |

| Glutamine |

| Arginine |

| Phenylalanine |

| Glycine |

| This compound-cyclosporin |

| Cyclosporin A |

Advanced Analytical Techniques for the Characterization and Quantification of N Methylvaline

Mass Spectrometry-Based Approaches for N-Methylvaline Analysis.nih.govacs.org

Mass spectrometry (MS) is a cornerstone for the analysis of this compound, offering high sensitivity and specificity. acs.orglongdom.org It functions by ionizing chemical compounds to generate charged molecules or molecular fragments and measuring their mass-to-charge ratios. scispace.com

High-Resolution Mass Spectrometry for Structural Confirmation

High-resolution mass spectrometry (HRMS) is instrumental in confirming the elemental composition and structure of this compound. Unlike standard MS, HRMS provides highly accurate mass measurements, which allows for the determination of the precise molecular formula. For instance, the molecular formula of this compound was determined as C27H43N3O5 based on a prominent [M+H]+ ion peak at m/z 490.3254 in an HR-electrospray ionization (ESI)-mass spectrometry analysis. oup.com This level of accuracy is crucial for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental compositions. The accurate mass of peptides containing this compound can be measured using a high-resolution mass spectrometer, such as an Orbitrap, in a data-dependent scan mode. acs.org

Tandem Mass Spectrometry for Fragment Ion Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used for the structural elucidation and sensitive quantification of this compound. nih.govresearchgate.net In MS/MS, precursor ions corresponding to the molecule of interest are selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are then analyzed to provide a "fingerprint" of the molecule's structure. acs.org This fragmentation pattern is highly specific and can be used to identify this compound in complex mixtures with a high degree of confidence. For example, the collision-induced dissociation spectra of peptides containing this compound provide evidence for the sites and types of modification. acs.org Furthermore, by using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), where specific precursor-to-fragment ion transitions are monitored, the quantification of this compound can be achieved with exceptional sensitivity and selectivity. researchgate.net

Chromatographic Methods for Separation and Quantification of this compound

Chromatographic techniques are essential for separating this compound from other components in a sample prior to its detection and quantification. mdpi.com The choice of chromatographic method depends on the properties of the analyte and the sample matrix.

Liquid Chromatography Coupled with Mass Spectrometry (LC-MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) is a widely used and powerful technique for the analysis of this compound. nih.govlongdom.org This method combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. longdom.org For the analysis of this compound, reversed-phase LC is often employed, where a nonpolar stationary phase is used with a polar mobile phase. mdpi.com

A study comparing different Edman isothiocyanate reagents for LC-MS/MS analysis of N-terminal protein adducts found that fluorescein (B123965) isothiocyanate (FITC) provided superior sensitivity for measuring adducts like this compound. researchgate.netnih.gov The sensitivity of LC-MS/MS was enhanced by up to three orders of magnitude compared to traditional reagents. nih.govdiva-portal.org

| Parameter | Value |

| Compound | This compound |

| Precursor Ion (m/z) | 130.0861 ([M-H]-) |

| Mass Spectrometer | Thermo Q Exactive HF |

| Ionization Mode | LC-ESI-QFT, negative |

| Collision Energy | HCD (NCE 20-30-40%) |

| This table summarizes the LC-MS parameters used for the analysis of this compound. nih.gov |

Gas Chromatography Coupled with Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is another robust technique for the analysis of this compound, particularly when it is part of a larger molecule or requires derivatization to increase its volatility. nih.govnih.gov In GC-MS, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase in a capillary column. scispace.com The separated components then enter the mass spectrometer for detection.

N-terminal N-alkylated valines in hemoglobin, including this compound, can be measured using a modified Edman degradation followed by GC-MS analysis. nih.gov One method involves derivatizing the alkylated N-terminal valines with pentafluorophenyl isothiocyanate, followed by extraction and analysis by GC-MS with tandem mass spectrometry (GC-MS/MS). uzh.ch This approach offers high selectivity and sensitivity, with detection limits in the range of 10 to 70 pmol/g globin. uzh.ch

| Parameter | Value |

| Analytical Principle | Gas chromatography with tandem mass spectrometry (GC-MS/MS) |

| Derivatization | Modified Edman degradation using pentafluorophenyl isothiocyanate |

| Extraction | tert-butyl methyl ether |

| Detection Limit | 10-70 pmol/g globin |

| This table outlines the key aspects of a GC-MS/MS method for determining this compound as a hemoglobin adduct. uzh.ch |

Hydrophilic Interaction Liquid Chromatography (HILIC) Applications

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase liquid chromatography that is particularly well-suited for the separation of polar compounds like this compound. hplc.euchromatographyonline.com HILIC uses a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent and a small amount of water. hplc.eu This creates a water-enriched layer on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention. chromatographyonline.com

HILIC offers a significant advantage for analyzing polar compounds that are poorly retained in reversed-phase chromatography. hplc.eu It is highly compatible with mass spectrometry due to the use of volatile mobile phases with high organic content, which enhances ESI efficiency and, consequently, sensitivity. hplc.eu HILIC has been successfully applied to the analysis of various polar compounds, including water-soluble vitamins and amino acids, demonstrating its utility for the analysis of this compound. ymcamerica.com

Reversed-Phase Liquid Chromatography (RPLC) Applications

Reversed-phase liquid chromatography (RPLC) is a cornerstone technique for the separation and analysis of a wide array of molecules, including amino acids and peptides like this compound. creative-proteomics.comwikipedia.org This chromatographic mode utilizes a non-polar stationary phase and a polar mobile phase; compounds are separated based on their hydrophobicity. creative-proteomics.comphenomenex.com The retention of analytes, such as peptides containing this compound, is governed by hydrophobic and van der Waals interactions with the stationary phase. phenomenex.com More hydrophobic molecules bind more strongly to the stationary phase and require a higher concentration of organic solvent in the mobile phase to elute. wikipedia.org

The versatility of RPLC allows for its application in various analytical contexts for this compound-containing compounds. creative-proteomics.com It is frequently employed for the purification and analysis of synthetic peptides and for creating peptide maps. The mobile phase typically consists of water mixed with an organic solvent like acetonitrile (B52724) or methanol (B129727). wikipedia.orgphenomenex.com Gradient elution, where the concentration of the organic solvent is gradually increased, is a common strategy to effectively separate components in a complex mixture. phenomenex.comchromatographyonline.com

To enhance separation efficiency, especially for complex proteomic samples, multi-dimensional RPLC techniques have been developed. nih.gov A two-dimensional approach, for instance, might use a high-pH mobile phase in the first dimension followed by a low-pH mobile phase in the second, coupled with tandem mass spectrometry (RPLC-RPLC-MS/MS). nih.gov This strategy significantly increases the separation efficiency and proteome coverage, enabling the identification of intact proteins and proteoforms that might contain this compound residues. nih.gov

Table 1: Common Parameters in RPLC for Analysis of this compound Containing Peptides

| Parameter | Description | Common Choices/Conditions | Reference |

|---|---|---|---|

| Stationary Phase | The non-polar medium packed in the column. The choice affects retention and selectivity. | C18 (octadecylsilane) is most common for its high hydrophobic separation power. C8 is used for less retention, and C4 for large macromolecules like proteins. | phenomenex.com |

| Mobile Phase | A polar solvent system used to elute the analytes from the column. | A mixture of water with organic solvents such as acetonitrile or methanol. | wikipedia.orgchromatographyonline.com |

| Elution Mode | The method by which the mobile phase composition is controlled during the analysis. | Isocratic (constant composition) or Gradient (composition changes over time). Gradient elution is often preferred for complex samples. | wikipedia.org |

| Additives | Modifiers added to the mobile phase to improve peak shape and selectivity. | Trifluoroacetic acid (TFA) or formic acid are often used to control pH and for ion-pairing. | chromatographyonline.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis of this compound Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of molecules, providing critical insights into the stereochemistry and conformational dynamics of this compound derivatives. Studies on N-alkylated benzamido-acids have revealed the presence of cis-trans rotational isomerism around the amide bond, a phenomenon readily detected by NMR. rsc.org For this compound and N-methylisoleucine derivatives, the populations of these cis and trans rotamers can differ significantly compared to other imino-acids. rsc.org

The N-methylation introduces steric hindrance that can reduce conjugation between adjacent aromatic rings and the amide group, which is observable in ¹H NMR spectra. rsc.org Dynamic NMR studies, which involve recording spectra at various temperatures, allow for the investigation of conformational exchange processes. researchgate.net For example, in the case of valsartan, a molecule containing a valine-like structure, two distinct sets of ¹H and ¹³C resonances indicate the presence of two conformers in solution. researchgate.net Through Nuclear Overhauser Effect Spectroscopy (NOESY) experiments at different temperatures, the thermodynamic parameters of this exchange can be determined, revealing that the two conformers interchange via rotation about the C(O)-N amide bond. researchgate.net

Table 2: NMR Techniques for this compound Derivative Analysis

| NMR Technique | Information Obtained | Key Findings for this compound Derivatives | Reference |

|---|---|---|---|

| ¹H NMR | Provides information on the chemical environment of protons. | Detects cis-trans rotational isomers around the amide bond. Aromatic proton signals can indicate reduced conjugation due to steric hindrance from the N-methyl group. | rsc.org |

| ¹³C NMR | Provides information on the carbon skeleton. | Complements ¹H NMR in identifying distinct conformers. Changes in chemical shifts reflect electronic and conjugation effects of N-methylation. | nih.gov |

| NOESY | Nuclear Overhauser Effect Spectroscopy identifies protons that are close in space. | Used to deduce thermodynamic parameters of conformational exchange between rotamers. Helps elucidate the 3D structure of conformers. | researchgate.netnih.gov |

| COSY, HSQC, HMBC | 2D correlation techniques. | Used for complete assignment of ¹H and ¹³C NMR resonances, confirming the structure and connectivity of the synthesized derivatives. | researchgate.netnih.gov |

Enantiomeric Purity Assessment of this compound via Chiral Chromatography

Assessing the enantiomeric purity of amino acids is critical, especially in pharmaceutical applications, as different enantiomers can have varied biological activities. chiralpedia.com Chiral chromatography is the premier method for separating enantiomers and determining the enantiomeric purity of compounds like this compound. chiralpedia.com High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used approach. researchgate.netsciforum.net

The enantioseparation of a DL-N-methyl-valine mixture has been successfully achieved using a Chirobiotic T column, which is a macrocyclic glycopeptide-based CSP. researchgate.netsciforum.net This type of CSP offers multimodal capabilities and is effective for resolving a wide range of amino acids. sigmaaldrich.com Under reversed-phase conditions, the D- and L-enantiomers of this compound can be baseline separated. researchgate.netsciforum.net Typically, the D-enantiomer is more strongly retained on the Chirobiotic T column than the L-enantiomer. sciforum.net

For peptides, determining the chiral purity often involves hydrolysis of the peptide into its constituent amino acids, followed by analysis. nih.gov To account for any racemization that might occur during the hydrolysis step, the process can be carried out in deuterated acid. nih.gov The resulting amino acids are then analyzed by chiral chromatography, often coupled with tandem mass spectrometry (HPLC-ESI-MS/MS), which provides high sensitivity and specificity, allowing for quantification of undesirable D-isomers down to 0.1%. nih.govcat-online.com This direct analysis avoids the need for derivatization steps that are common in traditional gas chromatography (GC) methods. nih.govcat-online.com

Table 3: Example of Chiral HPLC Method for this compound Enantioseparation

| Parameter | Condition | Reference |

|---|---|---|

| Column | Chirobiotic T (15 cm × 4.6 mm I.D., 5 μm particle size) | researchgate.netsciforum.net |

| Mobile Phase | Methanol:Water (80:20 v/v) | researchgate.netsciforum.net |

| Flow Rate | 0.5 mL/min | researchgate.netsciforum.net |

| Detection | UV at 210 nm | researchgate.netsciforum.net |

| Sample Injection | 20 μL of an equal aliquot mixture of each enantiomer | researchgate.netsciforum.net |

| Elution Order | L-enantiomer elutes before the D-enantiomer | sciforum.net |

Emerging Analytical Technologies for this compound Detection in Complex Matrices

The detection and quantification of this compound in complex samples, such as biological fluids or environmental matrices, present significant analytical challenges due to low analyte concentrations and high background noise. mdpi.comtaylorfrancis.com Emerging technologies, particularly those coupling liquid chromatography with mass spectrometry, are providing powerful solutions. taylorfrancis.comnih.gov

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) has become a leading technique for the analysis of trace compounds in complex mixtures. taylorfrancis.comresearchgate.net This approach offers high sensitivity and selectivity, making it suitable for identifying and quantifying this compound and its adducts. researchgate.netuzh.ch For instance, a method for determining various hemoglobin adducts, including this compound, in the erythrocyte fraction of whole blood has been developed using gas chromatography-mass spectrometry/mass spectrometry (GC-MS/MS). uzh.ch Such methods are crucial for biomonitoring studies.

Non-targeted analysis is an emerging analytical strategy that aims to identify all detectable compounds in a sample, including unknown metabolites or contaminants. nih.gov This approach utilizes high-resolution mass spectrometry (HRMS) coupled with liquid chromatography to screen for a wide range of chemical entities in complex matrices like pharmaceutical, biological, or environmental samples. nih.gov The comprehensive data generated can uncover unexpected this compound-containing compounds or metabolites. nih.gov

Effective sample preparation is critical to the success of these advanced analytical methods. mdpi.comtaylorfrancis.com Techniques such as liquid-liquid extraction, centrifugation, and field-flow fractionation are employed to extract and clean up analytes from the sample matrix, reducing interference and improving detection limits. mdpi.com As analytical instrumentation continues to advance, the ability to detect and quantify this compound at ever-lower concentrations in increasingly complex environments will improve. taylorfrancis.com

Future Research Directions and Translational Applications of N Methylvaline

Innovation in N-Methylvaline Synthetic Methodologies

The synthesis of this compound and other N-methylated amino acids is an area of active development, aiming for more efficient, safer, and environmentally friendly processes. researchgate.netrsc.org Traditional methods often involve toxic reagents, low yields, and the risk of racemization. researchgate.net Current research focuses on overcoming these limitations through several innovative approaches.

One promising strategy involves the use of novel catalytic systems. For instance, a method utilizing dimethyl sulfate (B86663) in the presence of sodium hydride and a catalytic amount of water has been shown to be efficient for the N-methylation of various amino acid derivatives, including Boc-L-valine. acs.org This water-assisted reaction generates a highly reactive form of sodium hydroxide, leading to significantly faster reaction rates. acs.org Another approach employs a silver(I)-loaded titanium dioxide photocatalyst for the direct N-methylation of amino acids with methanol (B129727) under UV light, offering a method that avoids hazardous reducing agents like sodium borohydride. chemrxiv.org